1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with tert-butyl, methyl, bromo, and fluorophenoxy groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Substituents: The tert-butyl, methyl, bromo, and fluorophenoxy groups are introduced through various substitution reactions, often using reagents like tert-butyl bromide, methyl iodide, bromine, and fluorophenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines
Uniqueness
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents and the resulting chemical properties. The presence of both bromo and fluorophenoxy groups, along with the pyrrolidine ring, distinguishes it from other similar compounds, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C17H21BrFNO5 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21BrFNO5/c1-17(2,3)25-16(22)20-9-10(8-12(20)15(21)23-4)24-13-7-5-6-11(18)14(13)19/h5-7,10,12H,8-9H2,1-4H3/t10-,12-/m0/s1 |
InChI Key |
YBULDUDDKLGVLE-JQWIXIFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=C(C(=CC=C2)Br)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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